N-(2-(2,4-Difluorophenyl)thiazol-5-yl)-4-(1,4-oxazepan-4-yl)butanamide
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Overview
Description
AIM-1290 is a synthetic organic compound belonging to a novel series of thiazole-containing amides. It is recognized for its potent and selective inhibition of the enzyme bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in the malaria-causing parasite Plasmodium falciparum . This compound has shown significant promise in the treatment of malaria due to its high efficacy and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AIM-1290 involves the formation of a thiazole ring, which is a crucial structural component. The general synthetic route includes:
Formation of Thiazole Ring: This step typically involves the cyclization of a thioamide with a haloketone under basic conditions.
Amide Formation: The thiazole intermediate is then reacted with an appropriate amine to form the final amide structure.
Industrial Production Methods: Industrial production of AIM-1290 would likely involve large-scale synthesis using automated systems such as high-throughput liquid chromatography (HPLC) to ensure purity and yield. The use of robust and scalable reaction conditions is essential to meet the demands of industrial production .
Types of Reactions:
Oxidation: AIM-1290 can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide bond, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Thiazole derivatives with various substituents.
Scientific Research Applications
AIM-1290 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying thiazole chemistry and its reactivity.
Medicine: Potential therapeutic agent for the treatment of malaria due to its high efficacy and selectivity.
Industry: Could be used in the development of new antimalarial drugs and other pharmaceuticals targeting similar pathways.
Mechanism of Action
AIM-1290 exerts its effects by inhibiting the enzyme bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in Plasmodium falciparum . This enzyme is essential for the biosynthesis of isoprenoids, which are vital for the parasite’s survival. By inhibiting this enzyme, AIM-1290 disrupts the production of isoprenoids, leading to the death of the parasite .
Comparison with Similar Compounds
- ACT-451840
- Albitiazolium
- Amodiaquine
- AN3661
- Apicidin
- Artefenomel
- Artemisinin
- Atovaquone
Uniqueness of AIM-1290: AIM-1290 stands out due to its high selectivity and potency against the enzyme PfFPPS/GGPPS. Unlike some other antimalarial compounds, AIM-1290 does not belong to the bisphosphonate class, which often suffers from poor bioavailability and selectivity . This makes AIM-1290 a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C18H21F2N3O2S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(2,4-difluorophenyl)-1,3-thiazol-5-yl]-4-(1,4-oxazepan-4-yl)butanamide |
InChI |
InChI=1S/C18H21F2N3O2S/c19-13-4-5-14(15(20)11-13)18-21-12-17(26-18)22-16(24)3-1-6-23-7-2-9-25-10-8-23/h4-5,11-12H,1-3,6-10H2,(H,22,24) |
InChI Key |
RPGKIKHEBZDURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)CCCC(=O)NC2=CN=C(S2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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